
6-sec-Butyloxy-3-chlorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butoxy and chloro substituents on the phenyl ring provides unique reactivity and selectivity in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE typically involves the reaction of 6-sec-butoxy-3-chlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-sec-butoxy-3-chlorophenyl bromide+Zn→6-sec-butoxy-3-chlorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield. The final product is often supplied as a 0.50 M solution in THF to maintain stability and ease of handling.
化学反応の分析
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out in an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific electrophile used. In Negishi coupling, the product is a new carbon-carbon bond between the phenyl ring and the electrophile. In substitution reactions, the product is a substituted phenyl derivative.
科学的研究の応用
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
作用機序
The mechanism of action of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the organic halide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst.
類似化合物との比較
Similar Compounds
6-Chlorohexylzinc Bromide: Similar in structure but lacks the sec-butoxy group, leading to different reactivity and selectivity.
3-Butenylzinc Bromide: Contains a butenyl group instead of the sec-butoxy group, used in different synthetic applications.
Uniqueness
The presence of the sec-butoxy group in 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE provides unique steric and electronic properties, making it particularly useful in selective organic transformations. Its ability to participate in both substitution and cross-coupling reactions with high efficiency sets it apart from other organozinc reagents.
特性
分子式 |
C16H16BrClOZn |
|---|---|
分子量 |
405.0 g/mol |
IUPAC名 |
bromozinc(1+);1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide |
InChI |
InChI=1S/C16H16ClO.BrH.Zn/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
SSKCVJDGGKWGLY-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



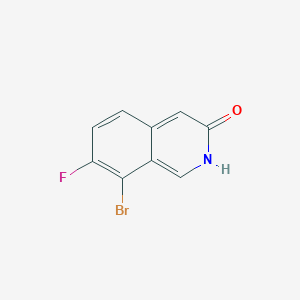
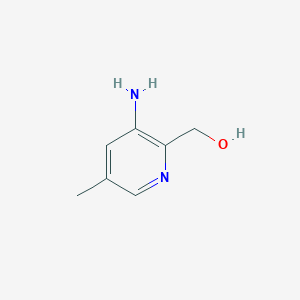
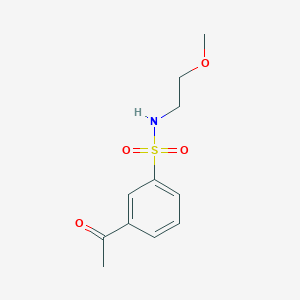
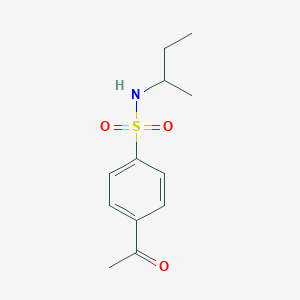
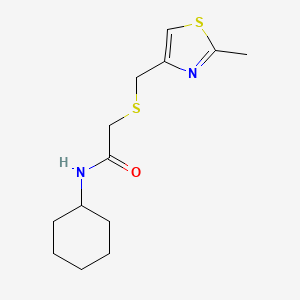
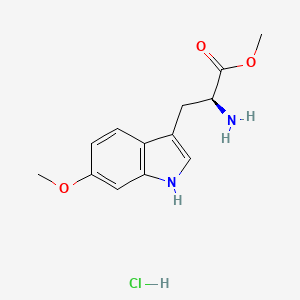
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
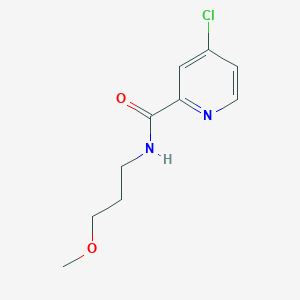
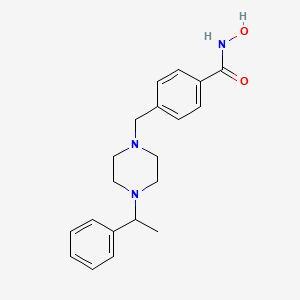

![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
